Rebaudioside D
Overview
Description
Rebaudioside D (RebD) is a glycoside found in the leaves of Stevia rebaudiana. It is considered non-caloric and is about 200–220 times sweeter than sucrose .
Synthesis Analysis
A glycosyltransferase PgUGT from Panax ginseng was first reported for the biosynthesis of Rebaudioside D . Another pathway for Rebaudioside D synthesis was developed by coupling recombinant UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum .
Molecular Structure Analysis
The crystal structure of a novel glycosyltransferase YojK from Bacillus subtilis 168, which can glycosylate Reb A to produce Reb D, was solved . The improvement of enzymatic activity of YojK-I241T/G327N was ascribed to the formation of new hydrogen bonds between the enzyme and substrate or uridine diphosphate glucose .
Chemical Reactions Analysis
Polymorphs of RebD showing greater solubility were investigated. Two novel polymorphs were identified using differential scanning calorimetry (DSC) and X-ray diffractometry (XRD) .
Scientific Research Applications
Sweetening Properties and Potential Therapeutic Applications
- Natural Sweetener : Rebaudioside D is acknowledged for its superior sweetness compared to sucrose. It's noncaloric, noncariogenic, and nonfermentative, making it an ideal alternative sweetener (Orellana-Paucar, 2023).
- Therapeutic Potential : Besides being a sweetener, it exhibits various medicinal activities such as antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties (Orellana-Paucar, 2023).
Solubility and Stability Enhancement
- Solubility Enhancement : A study focused on enhancing the solubility of Rebaudioside D using a solid dispersion technique with potassium sorbate as a carrier. This research contributes to understanding the solubility enhancement mechanisms crucial for its application in sweetened beverages (Pang et al., 2015).
Safety and Metabolism
- Safety and Metabolism Studies : Research has validated the safety of Rebaudioside D, comparing its metabolism and toxicity with other glycosides from Stevia rebaudiana. These studies are essential for understanding its impact on human health (Nikiforov et al., 2013).
Production Enhancement
- Production Improvement : Techniques to enhance the production of Rebaudioside D have been explored. For example, a study using a multi-enzyme system to convert stevioside to Rebaudioside D provides insights for large-scale production, which is pivotal for commercial applications (Chen et al., 2020).
Consumer Perception
- Sensory Characterization : Studies on sensory characteristics of Rebaudioside D, compared to other steviol glycosides and sucrose, help in understanding consumer perception, a key factor for its application in food industries (Tao & Cho, 2020).
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRMTHVSUWHSV-CUZJHZIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019860 | |
Record name | Rebaudioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1129.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rebaudioside D | |
CAS RN |
63279-13-0 | |
Record name | Rebaudioside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63279-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebaudioside D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebaudioside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4α)-13-[(O-β-D-Glucopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-kaur-16-en-18-oic Acid 2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBAUDIOSIDE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SU114WXBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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